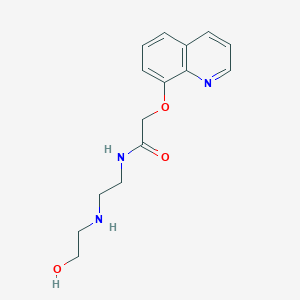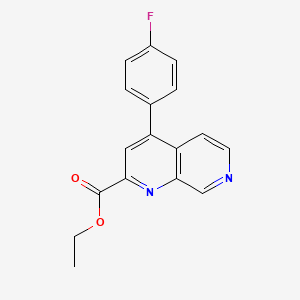![molecular formula C14H17NO2S2 B15062757 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,10-Dithiaspiro[45]decan-1-yl)isonicotinic acid is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid typically involves a series of reactions starting from readily available precursors. One common method involves the formation of the spirocyclic core through a Lewis acid-catalyzed Prins/pinacol cascade process. This method is known for its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isonicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学研究应用
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The sulfur atoms in the structure can also participate in redox reactions, contributing to its bioactivity .
相似化合物的比较
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol: Another spirocyclic compound with a different functional group.
2,8-Diazaspiro[4.5]decan-1-one: A spirocyclic compound with nitrogen atoms in the ring
Uniqueness
What sets 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid apart is its unique combination of a spirocyclic structure with sulfur atoms and an isonicotinic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H17NO2S2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
2-(6,10-dithiaspiro[4.5]decan-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2S2/c16-13(17)10-4-6-15-12(9-10)11-3-1-5-14(11)18-7-2-8-19-14/h4,6,9,11H,1-3,5,7-8H2,(H,16,17) |
InChI 键 |
UIQDINZCNOLIRN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2(C1)SCCCS2)C3=NC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
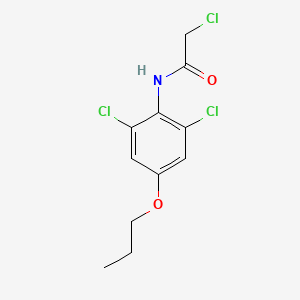
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)

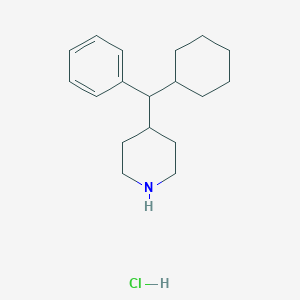
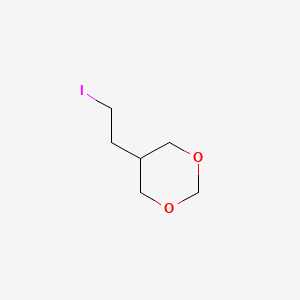
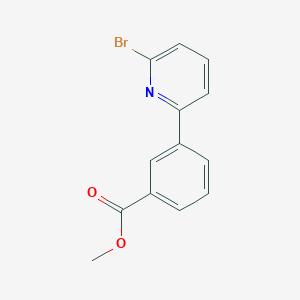
![(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
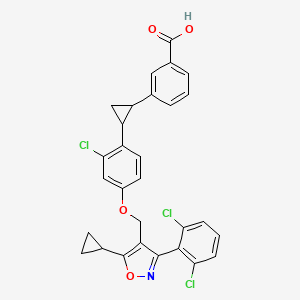
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)
![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)
![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
